Tibenzate

描述

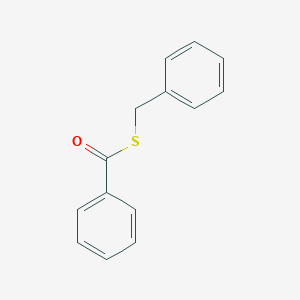

苯甲硫代酸苄酯,也称为苯甲硫代酸 S-(苯甲基) 酯,是一种有机化合物,分子式为 C₁₄H₁₂OS。它是一种无色或淡黄色液体,具有微弱的特征气味。 苯甲硫代酸苄酯主要用作杀线虫剂,这意味着它被用来控制线虫,一种影响植物的寄生虫 .

准备方法

合成路线和反应条件

苯甲硫代酸苄酯可以通过一系列涉及亲核取代、缩合和酯化的化学反应合成。一种常见的方法是将苯甲硫代酸与苄基氯在碱(如氢氧化钠)的存在下反应。 反应通常在回流条件下进行,产物通过蒸馏或重结晶纯化 .

工业生产方法

在工业环境中,苯甲硫代酸苄酯的生产涉及使用与实验室合成类似的反应途径的大规模化学合成。该工艺针对更高的产率和成本效益进行了优化。 工业生产也可能涉及使用连续流动反应器和自动化系统来确保一致的质量和效率 .

化学反应分析

反应类型

苯甲硫代酸苄酯会发生各种化学反应,包括:

氧化: 苯甲硫代酸苄酯可以被氧化形成亚砜和砜。

还原: 苯甲硫代酸苄酯的还原会导致硫醇的形成。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。

取代: 胺或醇之类的亲核试剂可用于取代反应.

主要生成物

氧化: 亚砜和砜。

还原: 硫醇。

取代: 根据所使用的亲核试剂,各种取代的酯.

科学研究应用

苯甲硫代酸苄酯在科学研究中有多种应用:

化学: 用作有机合成中的试剂,以及用作研究酯化和亲核取代反应的模型化合物。

生物学: 用于与线虫控制和植物保护相关的研究。

医学: 研究其在开发新型杀线虫药物中的潜在用途。

工业: 用于农用化学品和杀虫剂的配方.

作用机制

苯甲硫代酸苄酯通过干扰线虫的神经系统发挥作用。它抑制某些酶的活性并破坏神经细胞的正常功能,导致线虫瘫痪和死亡。 分子靶标包括乙酰胆碱酯酶和其他参与神经传递的酶 .

相似化合物的比较

类似化合物

- 苯甲硫代酸苄酯

- 苯甲硫代酸 S-苄酯

- 苯甲硫代酸 S-(苯甲基) 酯

独特性

苯甲硫代酸苄酯由于其特定的结构和作用方式而具有独特性。与其他类似化合物不同,苯甲硫代酸苄酯在控制线虫方面具有更高的功效和更广泛的活性范围。 其化学稳定性和对非目标生物的低毒性使其成为农业应用的首选 .

生物活性

Tibenzate, a compound primarily known for its pharmacological applications, has garnered attention due to its diverse biological activities. This article explores the biological mechanisms, therapeutic potentials, and case studies related to this compound, synthesizing data from various research findings.

This compound is a derivative of benzothiazole and urea, which contributes to its unique pharmacological properties. The compound's structure allows it to interact with various biological targets, leading to a range of therapeutic effects. The mechanism of action primarily involves modulation of enzyme activity and receptor interactions.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antibacterial properties against a variety of pathogens. It operates by inhibiting key bacterial enzymes, which disrupts their metabolic processes.

- Antioxidant Properties : The compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant in neuroprotective applications.

- Anti-inflammatory Effects : this compound has been noted for its capacity to reduce inflammation in various models, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation through specific pathways, although further research is necessary to elucidate these mechanisms fully.

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 0.25 μg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent.

Case Study 2: Neuroprotective Effects

A study examined the neuroprotective effects of this compound in a rat model of ischemia/reperfusion injury. The compound significantly reduced neuronal injury and improved functional recovery post-injury. The antioxidant activity was confirmed through assays measuring ROS levels in treated versus untreated groups.

Case Study 3: Anti-inflammatory Action

Research involving the application of this compound in inflammatory models revealed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could be beneficial in managing conditions characterized by chronic inflammation.

Research Findings

Recent investigations into the structure-activity relationship (SAR) of this compound derivatives have identified key modifications that enhance its biological activity. For instance, substituents at specific positions on the benzothiazole ring have been associated with increased potency against bacterial strains and improved antioxidant capacity.

属性

IUPAC Name |

S-benzyl benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTYVGVNWHFZBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158463 | |

| Record name | Tibenzate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13402-51-2 | |

| Record name | S-(Phenylmethyl) benzenecarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13402-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tibenzate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013402512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tibenzate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tibenzate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIBENZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I93JSA6L6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。